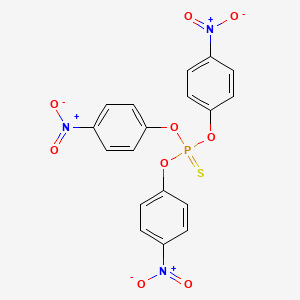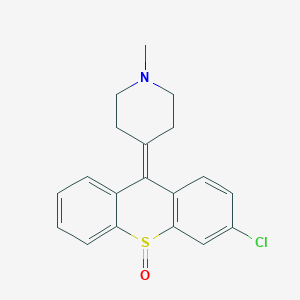
3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide is a chemical compound with the molecular formula C19H18ClNOS. It is a derivative of thioxanthene, a class of compounds known for their diverse pharmacological activities. This compound is characterized by the presence of a chloro group, a piperidylidene moiety, and a thioxanthene core with an oxide group.
Preparation Methods
The synthesis of 3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide involves several steps. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: The thioxanthene core is typically synthesized through the cyclization of a biphenyl derivative with sulfur.
Introduction of the Chloro Group: Chlorination of the thioxanthene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidylidene Moiety: The piperidylidene group is introduced through a condensation reaction with N-methylpiperidine.
Oxidation: The final step involves the oxidation of the thioxanthene core to introduce the oxide group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the oxide group or reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The piperidylidene moiety can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents used in these reactions include hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide can be compared with other thioxanthene derivatives, such as:
3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene: Lacks the oxide group, which may result in different chemical and biological properties.
9-(N-methyl-4-piperidylidene)thioxanthene 10-oxide: Lacks the chloro group, which may affect its reactivity and pharmacological activity.
3-Chloro-9-(N-methyl-4-piperidylidene)thioxanthene 10-sulfide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
314-00-1 |
|---|---|
Molecular Formula |
C19H18ClNOS |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
3-chloro-9-(1-methylpiperidin-4-ylidene)thioxanthene 10-oxide |
InChI |
InChI=1S/C19H18ClNOS/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)23(22)18-12-14(20)6-7-16(18)19/h2-7,12H,8-11H2,1H3 |
InChI Key |
HWKBRTDQHNKYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=C(C=C(C=C3)Cl)S(=O)C4=CC=CC=C42)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


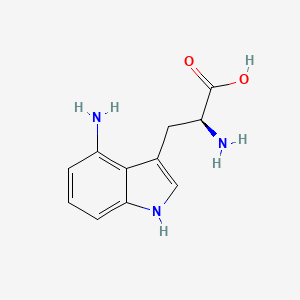
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)
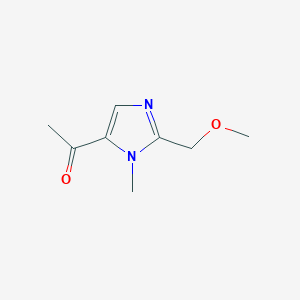
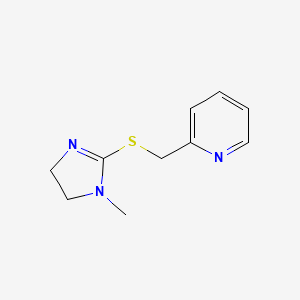
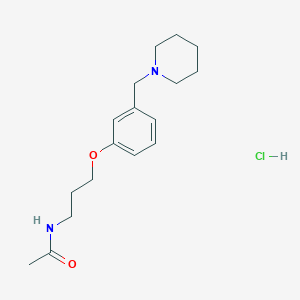
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
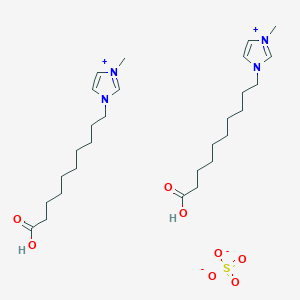
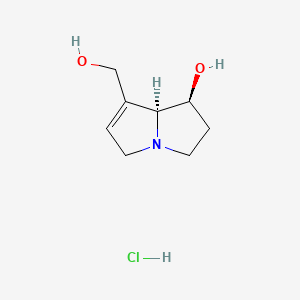
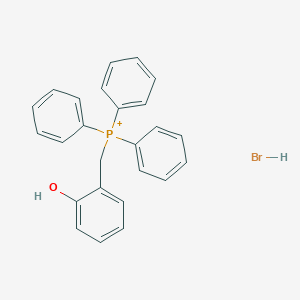

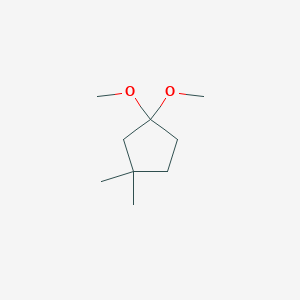

![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
